molecular formula C18H11Cl2N3S B2819422 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole CAS No. 955964-21-3

2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B2819422
CAS No.: 955964-21-3
M. Wt: 372.27
InChI Key: GVKDCWCNKWUERO-UHFFFAOYSA-N
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Description

The compound “2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle, attached to a dichlorophenyl group and a phenyl group. It also contains a thiazole ring, another type of aromatic heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and thiazole) would contribute to the stability of the molecule. The dichlorophenyl group could potentially participate in various chemical reactions due to the presence of the electronegative chlorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The dichlorophenyl group could potentially undergo substitution reactions, while the pyrazole and thiazole rings might participate in electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated that certain thiazole derivatives are effective as corrosion inhibitors. For example, a study by Saraswat and Yadav (2020) explored the use of quinoxaline derivatives, including thiazole compounds, for inhibiting corrosion in mild steel in acidic medium. The derivatives exhibited high corrosion inhibition efficiency, acting as mixed-type inhibitors and demonstrating effectiveness through potentiodynamic polarization and electrochemical impedance spectroscopy (Saraswat & Yadav, 2020).

Antimicrobial and Antifungal Activities

Thiazole derivatives have shown potential in antimicrobial and antifungal activities. For instance, B'Bhatt and Sharma (2017) synthesized pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives that displayed significant in vitro antibacterial and antifungal activities against various strains of bacteria and fungi (B'Bhatt & Sharma, 2017).

Pharmacological Applications

The pharmacological potential of thiazole derivatives incorporating the pyrazole moiety is noteworthy. Gomha, Salah, and Abdelhamid (2014) synthesized novel thiadiazoles and thiazoles incorporating pyrazole moiety that demonstrated promising anticancer activity, particularly against breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).

Spectroscopic Analysis and Quantum Chemical Calculations

Thiazole derivatives have been the subject of extensive spectroscopic analysis and quantum chemical calculations to understand their structural and electronic properties. Viji et al. (2020) conducted a detailed study on a thiazole derivative, assessing its molecular structure, spectroscopic data, and biological effects through molecular docking (Viji et al., 2020).

Molecular Docking Studies

Molecular docking studies are an integral part of evaluating the biological activities of thiazole compounds. Venil et al. (2021) conducted FT-IR and FT-Raman investigation, along with quantum chemical analysis and molecular docking studies, on a thiazole derivative to explore its pharmacological importance (Venil et al., 2021).

Future Directions

Compounds containing pyrazole and thiazole rings are of interest in medicinal chemistry due to their diverse biological activities. Future research could explore the potential biological activities of this compound and its derivatives .

Properties

IUPAC Name

2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3S/c19-13-6-7-14(15(20)10-13)17-8-9-21-23(17)18-22-16(11-24-18)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKDCWCNKWUERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC=N3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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